2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide is a useful research compound. Its molecular formula is C23H19N5OS and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound's structure features a pyridine ring with multiple substituents, including amino and cyano groups, along with a sulfanyl linkage to a benzylacetamide moiety. The synthesis typically involves several steps:
- Preparation of the Pyridine Ring : This is achieved through condensation reactions involving appropriate precursors such as aldehydes and nitriles.
- Introduction of Substituents : Amino, cyano, and phenyl groups are introduced via nucleophilic substitution reactions.
- Formation of the Sulfanyl Linkage : The final step involves linking the sulfanyl group to the acetamide moiety.
The molecular formula for this compound is C22H19N5OS with a molecular weight of approximately 399.468 g/mol .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives containing dicyanopyridine structures have been tested against various cancer cell lines, demonstrating potent cytotoxic effects. The mechanism often involves DNA binding and inhibition of DNA-dependent enzymes .
Antimicrobial Properties
Research has also explored the antimicrobial potential of related compounds. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The effectiveness is often evaluated using broth microdilution methods according to CLSI guidelines, indicating that these compounds could serve as promising candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antitumor Activity in Cell Lines : In vitro studies using human lung cancer cell lines (A549, HCC827) revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .
- Mutagenicity Testing : Compounds structurally akin to this compound were tested for mutagenic potential using Salmonella typhimurium. Results indicated that these compounds could induce mutations, suggesting a need for further investigation into their safety profiles .
Research Findings Summary Table
Properties
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c1-15-7-9-17(10-8-15)21-18(11-24)22(26)28-23(19(21)12-25)30-14-20(29)27-13-16-5-3-2-4-6-16/h2-10H,13-14H2,1H3,(H2,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUUUMOWNJLLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.